molecular formula C25H27N3O5S B018993 Bifeprunox mesylate CAS No. 350992-13-1

Bifeprunox mesylate

Cat. No. B018993
CAS RN: 350992-13-1
M. Wt: 481.6 g/mol
InChI Key: ONWKHSGOYGLGPO-UHFFFAOYSA-N
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Description

Bifeprunox mesylate is an atypical antipsychotic agent . It combines minimal D2 receptor agonism with serotonin receptor agonism . It was under development for the treatment of schizophrenia, psychosis, and Parkinson’s disease .


Molecular Structure Analysis

This compound has a chemical formula of C24H23N3O2 . Its molecular weight is 385.467 g/mol . The structure of this compound includes a benzoxazolone core, a piperazine ring, and a biphenyl group .

Scientific Research Applications

  • Nicotine-seeking Behavior : Bifeprunox, as a partial agonist at dopamine D2 and serotonin1A receptors, can attenuate nicotine-seeking behaviors induced by associated cues. This suggests its potential use in preventing relapse in nicotine addiction (Di Clemente et al., 2012).

  • Schizophrenia Treatment : It is a potent partial D2-like and 5-HT1A receptor agonist, showing potential effectiveness against both positive and negative symptoms of schizophrenia (Dahan et al., 2009). Moreover, it has been under investigation specifically for treating schizophrenia due to its partial dopamine-receptor agonist properties (Watanabe, 2007).

  • Weight Gain and Locomotor Activity : It significantly reduces body weight gain, food and water intake, and locomotor activity in rats, showing a distinct pharmacological profile compared to other antipsychotics (De Santis et al., 2014).

  • Antipsychotic Actions : Bifeprunox mesylate displays antipsychotic-like actions and is effective in reducing the cataleptogenic potential of other novel antipsychotic agents, particularly when 5-HT1A receptor activation is diminished (Bardin et al., 2006).

  • Neurochemical Profile : Its administration affects hippocampal serotonin levels, which may enhance the treatment of negative symptoms and cognitive deficits in psychiatric conditions (Assié et al., 2005).

  • Comparison with Other Antipsychotics : Research comparing bifeprunox with other antipsychotics like aripiprazole reveals differences in their impact on dopamine neuronal activity and D2 receptor antagonism, which are critical for understanding their therapeutic profiles (Etievant et al., 2009).

Safety and Hazards

The safety data sheet for Bifeprunox mesylate suggests that it may cause skin irritation . In case of accidental ingestion or contact, immediate medical attention is advised .

Relevant Papers

  • "Efficacy and safety of bifeprunox in patients with an acute exacerbation of schizophrenia: results from a randomized, double-blind, placebo-controlled, multicenter, dose-finding study" .
  • "Bifeprunox: a Novel Antipsychotic Agent with Partial Agonist Properties at Dopamine D2 and Serotonin 5-HT1A Receptors" .

properties

IUPAC Name

methanesulfonic acid;7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2.CH4O3S/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19;1-5(2,3)4/h1-11,16H,12-15,17H2,(H,25,28);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWKHSGOYGLGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956533
Record name Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

350992-13-1
Record name Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIFEPRUNOX MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F018D8L02
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the stability of bifeprunox mesylate?

A1: Research has focused on identifying and characterizing stable polymorphs of this compound. A stable polymorph is a specific crystal structure of a compound that exhibits enhanced stability compared to other forms. The identification of a stable polymorph is crucial for pharmaceutical development as it ensures consistent manufacturing, storage, and therapeutic efficacy. One study specifically describes the stable polymorph of this compound, its preparation method, and its potential application in pharmaceutical products, particularly for treating psychotic disorders and Parkinson's disease [, ].

Q2: Are there different crystalline forms of this compound?

A2: Yes, the research indicates that this compound can exist in different crystalline forms, also known as polymorphs []. Polymorphs have the same chemical composition but differ in their crystal structures, which can affect their physical properties such as stability, solubility, and bioavailability.

Q3: What are the potential applications of the stable polymorph of this compound in drug formulation?

A3: The identification of a stable polymorph of this compound is particularly relevant for developing pharmaceutical formulations []. A stable polymorph ensures consistent manufacturing of drug products with predictable stability, dissolution rates, and therapeutic efficacy. This is essential for delivering safe and effective medications to patients.

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